5-(Azepane-1-sulfonyl)-2,3-dihydro-1h-indole
Description
Significance of Sulfonyl Moieties in Bioactive Compound Design
The sulfonyl group (-SO2-) and the related sulfonamide group (-SO2N<) are critical functional groups in the design of modern therapeutic agents. nih.gov Their inclusion in a molecule can profoundly influence its physicochemical and biological properties. The sulfonamide group is a key feature in a wide range of drugs, from early antibacterial "sulfa" drugs to modern diuretics, antidiabetic agents, and anticancer therapies. nih.gov
From a drug design perspective, the sulfonyl moiety is valued for several reasons:
Metabolic Stability: It is generally resistant to metabolic degradation, which can enhance a drug's half-life.
Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, facilitating tight binding to biological targets like enzyme active sites or receptors.
Improved Physicochemical Properties: It can modulate a molecule's polarity, solubility, and lipophilicity, which are crucial for absorption, distribution, metabolism, and excretion (ADME) properties.
Structural Mimicry: The tetrahedral geometry of the sulfonyl group allows it to act as a non-classical bioisostere of other functional groups, such as amides or phosphates.
The combination of indole (B1671886) and sulfonamide moieties has been explored to create compounds with potent anticancer and antimalarial activities. nih.gov
Structural Characteristics and Chemical Space of 5-(Azepane-1-sulfonyl)-2,3-dihydro-1h-indole
The molecule this compound is a precise amalgamation of the three aforementioned components. Its structure consists of a central 2,3-dihydro-1H-indole (indoline) ring system. A sulfonamide bridge at the 5-position of this ring connects it to a seven-membered, saturated azepane ring.
While specific, experimentally determined data for this exact compound are not extensively reported in peer-reviewed literature, its fundamental properties can be calculated based on its chemical structure. These properties define its position within the broader chemical space of potential drug candidates.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O2S |
| Molecular Weight | 280.39 g/mol |
| IUPAC Name | This compound |
| Core Scaffold | 2,3-Dihydro-1H-indole (Indoline) |
| Key Functional Groups | Sulfonamide, Secondary Amine (Indoline), Tertiary Amine (Azepane) |
Note: The properties in this table are calculated based on the chemical structure and have not been experimentally verified from the cited sources.
Rationale and Scope of Academic Inquiry into the Chemical Compound
The rationale for the academic and industrial investigation into this compound stems from the established pharmacological success of structurally related molecules. Research into compounds that merge indole, azepane, and sulfonyl motifs has pointed towards significant activity at central nervous system targets.
Specifically, a study on a series of "1-sulfonyl azepinoindoles" identified them as potent ligands for the 5-HT6 serotonin (B10506) receptor. nih.gov The 5-HT6 receptor is a prominent target in drug discovery for cognitive disorders, including Alzheimer's disease, and psychiatric conditions like schizophrenia and depression. The structural features of this compound—the indole-like core, the flexible azepane ring, and the sulfonamide linker—are consistent with motifs known to confer high affinity for this and other serotonin receptors.
Therefore, the scope of academic inquiry into this compound would logically include:
Chemical Synthesis: Development of efficient and regiospecific synthetic routes to produce the molecule and its analogues for further study.
Pharmacological Profiling: In vitro screening against a panel of biological targets, with a primary focus on neurotransmitter receptors, particularly the 5-HT6 receptor.
Structure-Activity Relationship (SAR) Studies: Synthesis of related derivatives to understand how modifications to the indole, azepane, or sulfonyl components affect binding affinity and functional activity at its biological target(s).
The investigation of this compound is thus driven by a hypothesis-based approach to drug design, leveraging known pharmacophores to create novel chemical entities with the potential to modulate key neurological pathways.
Structure
3D Structure
Properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-19(18,16-9-3-1-2-4-10-16)13-5-6-14-12(11-13)7-8-15-14/h5-6,11,15H,1-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJCVPVRRFKFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Azepane 1 Sulfonyl 2,3 Dihydro 1h Indole
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For 5-(azepane-1-sulfonyl)-2,3-dihydro-1H-indole (Target Molecule 1 ), three primary strategic disconnections are evident, centering on the formation of the key structural components.
Disconnection I (C-S Bond): The most logical primary disconnection is at the sulfonamide bond. This C(aryl)-S bond cleavage separates the molecule into two key synthons: 2,3-dihydro-1H-indole-5-sulfonyl chloride (2 ) and azepane (3 ). This approach is highly practical as the formation of a sulfonamide from a sulfonyl chloride and a secondary amine is a reliable and high-yielding reaction.
Disconnection II (Indoline Ring Formation): The 2,3-dihydro-1H-indole (indoline) core can be disconnected further. A common strategy involves the reduction of an indole (B1671886) precursor. Therefore, synthon 2 can be traced back to indole-5-sulfonyl chloride. Alternatively, the indoline (B122111) ring itself can be formed through cyclization strategies, starting from a suitably substituted benzene (B151609) derivative.
Disconnection III (Azepane Ring Formation): The azepane moiety (3 ) can be retrosynthetically derived from various acyclic precursors. For instance, a 6-amino-1-hexanol (B32743) derivative could undergo intramolecular cyclization. Another advanced method involves the ring expansion of a more readily available piperidine (B6355638) precursor.
This analysis suggests a convergent synthesis where the indoline and azepane moieties are prepared separately and then coupled in a final step.
Total Synthesis Pathways of this compound
Based on the retrosynthetic analysis, a plausible total synthesis can be constructed by focusing on the efficient formation of each key component.
The synthesis of the indoline core substituted with a sulfonyl group at the 5-position is a critical sequence. A common and effective route begins with a commercially available starting material, such as indoline itself, which is then functionalized.
A key intermediate, indoline-5-sulfonyl chloride, is essential for the final coupling step. tandfonline.com The direct chlorosulfonation of N-protected indoline is a primary method for its preparation. Protection of the indoline nitrogen, often with an acetyl or Boc group, is necessary to prevent side reactions and to direct the electrophilic substitution.
Table 1: Proposed Synthesis of Indoline-5-sulfonyl Chloride
| Step | Reaction | Reagents and Conditions | Product | Purpose |
|---|---|---|---|---|
| 1 | N-Acetylation | Indoline, Acetic Anhydride, Pyridine | 1-Acetylindoline | Protect the nitrogen and activate the ring for electrophilic substitution. |
| 2 | Chlorosulfonation | 1-Acetylindoline, Chlorosulfonic Acid (ClSO₃H), 0 °C to rt | 1-Acetylindoline-5-sulfonyl chloride | Introduce the sulfonyl chloride group regioselectively at the C-5 position. |
An alternative approach involves starting with 5-bromoindoline, which undergoes a lithium-halogen exchange followed by quenching with sulfur dioxide and subsequent chlorination. However, this multi-step sequence can be lower yielding and less reproducible for larger-scale synthesis. tandfonline.com
Azepane, a saturated seven-membered nitrogen heterocycle, can be sourced commercially or synthesized through various established methods. For creating substituted azepanes, more advanced methodologies are required. One powerful technique is the ring expansion of a corresponding piperidine derivative. rsc.org This can be achieved through reactions like the Tiffeneau-Demjanov rearrangement.
Asymmetric synthesis of substituted azepanes has also been developed to control stereochemistry. Methodologies include the diastereoselective and enantioselective conjugate addition of lithiated N-Boc allylamines to unsaturated esters, followed by cyclization and reduction to form polysubstituted azepanes. lookchem.comnih.gov
The final and crucial step in the proposed synthesis is the formation of the sulfonamide bond. This is typically a straightforward and efficient reaction between the electrophilic sulfonyl chloride and the nucleophilic amine.
The indoline-5-sulfonyl chloride intermediate is reacted with azepane in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the HCl byproduct. The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. This reaction forms the stable sulfonamide linkage, yielding the target molecule, this compound. nih.gov
Table 2: Final Coupling Step - Sulfonamide Formation
| Reactant A | Reactant B | Reagents and Conditions | Product | Reaction Type |
|---|
This final coupling is generally robust and tolerates a wide range of functional groups on both the indoline and azepane components, making it a versatile method for generating libraries of related compounds. africaresearchconnects.comnih.gov
Novel Synthetic Routes and Methodological Advancements for Dihydroazepine Systems
The synthesis of seven-membered nitrogen heterocycles like dihydroazepines remains a challenge in synthetic chemistry due to unfavorable entropic factors in cyclization. However, several novel methods have emerged.
Transition-metal-catalyzed reactions have provided new avenues. For example, ring-closing metathesis (RCM) of appropriate diene precursors has been successfully used to construct the azepine core. Another approach involves intramolecular C-H amination reactions, which can form the seven-membered ring with high efficiency.
Furthermore, the synthesis of fused systems, such as benzothiazepines, has been accomplished through methods like the 1,4-conjugate addition of o-aminothiophenol to chalcones, using hexafluoro-2-propanol (HFIP) as a green and effective solvent. nih.gov Such methodologies, focused on atom economy and milder conditions, represent the forefront of heterocyclic synthesis and could be adapted for related azepine structures.
Stereochemical Control and Regioselectivity in Synthesis
In the synthesis of this compound, regioselectivity is a key consideration, primarily during the functionalization of the indoline ring.
Regioselectivity: The electrophilic chlorosulfonation of N-acetylindoline is directed to the C-5 position due to the para-directing effect of the nitrogen atom, which is a stronger activator than the deactivating effect of the acetyl group. Control of reaction conditions, such as temperature and the stoichiometry of the sulfonating agent, is crucial to minimize the formation of disubstituted or other isomeric products. The regioselective sulfonylation of indole itself can be more complex, with different reagents and catalysts directing the substitution to the C-2 or C-3 positions. acs.orgnih.govacs.org However, for the indoline system, C-5 substitution is generally favored.
Stereochemical Control: The target molecule itself is achiral. However, if substituted precursors were used for either the indoline or azepane moieties, stereochemical control would become critical. For instance, the synthesis of enantiomerically pure substituted azepanes can be achieved through strategies like osmium-catalyzed tethered aminohydroxylation or asymmetric lithiation-addition sequences. lookchem.comnih.gov These methods allow for the precise installation of stereocenters, which is of paramount importance in medicinal chemistry where enantiomers can exhibit vastly different biological activities.
Table of Compounds
| Compound Name | Structure |
|---|---|
| This compound | |
| 2,3-Dihydro-1H-indole (Indoline) | |
| Azepane | |
| Indoline-5-sulfonyl chloride | |
| 1-Acetylindoline |
Green Chemistry Principles in the Synthesis of Related Indole-Azepane Systems
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like indole-azepane systems to minimize environmental impact. These principles focus on the use of safer solvents, reduction of waste, and the use of catalysts to improve reaction efficiency.
In the context of indole synthesis, traditional methods often involve harsh conditions and toxic reagents. Green approaches aim to replace these with more environmentally benign alternatives. For instance, the use of water as a solvent is highly encouraged due to its safety and low environmental impact. nih.gov Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and energy consumption in the synthesis of indole derivatives. google.com
For the synthesis of sulfonamides, eco-friendly methods are also being developed. One approach involves the use of ultrasound-assisted or microwave synthesis, which can lead to higher yields in shorter reaction times. mdpi.com Solvent-free reactions are another key aspect of green chemistry, eliminating the need for potentially harmful organic solvents. mdpi.com
The choice of reagents is also critical. A sustainable method for synthesizing sulfonamides utilizes sodium dichloroisocyanurate dihydrate as an efficient oxidant in environmentally friendly solvents like water or ethanol. researchgate.net This process features simple conditions and a solvent-free workup, highlighting a practical approach to green sulfonamide synthesis. researchgate.netscbt.com
Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Related Systems
| Synthesis Step | Traditional Approach | Green Chemistry Approach |
| Solvent | Chlorinated solvents, DMF | Water, Ethanol, Supercritical CO₂, Solvent-free |
| Energy Source | Conventional heating | Microwave irradiation, Ultrasound |
| Catalysts | Stoichiometric reagents, Heavy metals | Reusable catalysts, Biocatalysts, Metal-free catalysts |
| Reagents | Harsh acids/bases, Toxic reagents | Safer oxidants, Renewable feedstocks |
| Workup | Solvent-intensive extraction | Simple filtration, Minimal purification |
By integrating these green chemistry principles, the synthesis of indole-azepane systems can be made more sustainable, reducing the environmental footprint of these important chemical compounds.
Design and Synthesis of Structural Analogues and Derivatives of 5 Azepane 1 Sulfonyl 2,3 Dihydro 1h Indole
Rational Design Strategies for Structural Diversification
The rational design of analogues for a lead compound like 5-(azepane-1-sulfonyl)-2,3-dihydro-1H-indole is a cornerstone of medicinal chemistry. This process involves a deep understanding of structure-activity relationships (SAR), which correlate the structural features of a molecule with its biological effects. nih.govopenaccesspub.org Key strategies for diversifying the parent compound include modifying substituents to probe electronic and steric effects, altering the core scaffold, and employing bioisosteric replacements to improve properties like potency, selectivity, and pharmacokinetic profiles.
For indole (B1671886) sulfonamide derivatives, SAR studies often focus on the nature and position of substituents on both the indole ring and the sulfonamide's nitrogen substituent. nih.gov For instance, introducing electron-withdrawing or electron-donating groups at various positions on the 2,3-dihydro-1H-indole nucleus can significantly alter the molecule's interaction with biological targets. Similarly, modifying the azepane ring with functional groups can explore new binding pockets or enhance existing interactions. nih.gov
Bioisosterism is another powerful strategy, involving the replacement of a functional group with another that retains similar biological activity but possesses different physical or chemical properties. u-tokyo.ac.jpuaeu.ac.ae In the context of the target molecule, the sulfonamide linker itself could be a target for bioisosteric replacement to modulate properties such as acidity, hydrogen bonding capacity, and metabolic stability. tandfonline.comresearchgate.net
Computational tools, including molecular docking, can further guide the design process by predicting how newly designed analogues will bind to a target protein, thereby prioritizing the synthesis of compounds with the highest likelihood of success. researchgate.net
Modifications of the Azepane Ring System
The seven-membered azepane ring offers a flexible and three-dimensional scaffold that is less common in medicinal chemistry compared to five- or six-membered rings, presenting an opportunity for novel chemical space exploration. rwth-aachen.denih.gov The synthesis of functionalized azepane derivatives is key to creating analogues of the parent compound. A prominent strategy for accessing polysubstituted azepanes is through ring expansion reactions.
One such method involves the photochemical dearomative ring expansion of nitroarenes. This process, mediated by blue light, transforms a six-membered nitroarene framework into a seven-membered 3H-azepine, which can then be hydrogenated to yield the saturated azepane ring. rwth-aachen.denih.govresearchgate.netthieme-connect.commanchester.ac.uk This technique allows for the preparation of complex and substituted azepanes from simple starting materials.
Another effective approach is the stereoselective and regioselective ring expansion of piperidine (B6355638) derivatives. This method can yield diastereomerically pure azepanes, which is crucial for studying the impact of stereochemistry on biological activity. rsc.orgrsc.org Other synthetic routes to functionalized azepanes include reductive amination, ring-closing metathesis, and tandem Staudinger aza-Wittig reactions. mdpi.com
These varied synthetic methodologies provide a robust toolkit for creating a diverse library of azepane building blocks that can be subsequently coupled with the 2,3-dihydro-1H-indole-5-sulfonyl chloride to generate a wide array of final compounds.
Table 1: Synthetic Strategies for Azepane Ring Modification
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Photochemical Ring Expansion | Conversion of nitroarenes to 3H-azepines followed by hydrogenation. | Access to complex azepanes from simple precursors; mediated by blue light. | rwth-aachen.denih.gov |
| Piperidine Ring Expansion | Rearrangement of substituted piperidines to form azepanes. | Can be highly stereoselective and regioselective. | rsc.orgrsc.org |
| Intramolecular Ullmann-Type Annulation/Rearrangement | Cascade reaction of 5-arylpyrrolidine-2-carboxylates to form 1H-benzo[b]azepines. | Provides access to functionalized benzazepine structures. | acs.org |
| Late-Stage Oxidation | Hydroboration and subsequent oxidation of tetrahydroazepines. | Yields functionalized oxo-azepines with diastereoselectivity. | mdpi.comnih.gov |
Chemical Derivatization of the Indole Nucleus
The 2,3-dihydro-1H-indole (indoline) nucleus is a versatile scaffold that allows for extensive chemical modification at several positions. Derivatization can occur on the benzene (B151609) ring (positions 4, 6, and 7) or on the reduced pyrrole (B145914) ring (positions 1, 2, and 3).
Synthetic strategies often begin with substituted anilines or functionalized indoles. For instance, new 2,3-dihydroindole derivatives can be synthesized from corresponding polyfunctional 2-oxindoles, which are accessible through methods like the Knoevenagel condensation of isatins with cyanoacetic acid. mdpi.comnih.gov Subsequent reduction of the 2-oxo group and other functionalities using various boron hydrides can yield a range of substituted dihydroindoles. nih.gov
Transition metal-free domino reactions provide another efficient route. Aliphatic and aromatic amines can react with 2- or 3-chlorostyrene (B1584043) in the presence of a strong base like potassium tert-butoxide to give N-substituted 2,3-dihydroindoles. acs.orgacs.org This approach avoids the need for expensive and sensitive palladium catalysts.
Furthermore, direct functionalization of the pre-formed dihydroindole ring is possible. For example, intramolecular nucleophilic aromatic substitution can be used to construct fused ring systems, such as in the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. rsc.org These methods collectively enable the synthesis of a diverse array of substituted dihydroindole precursors, ready for sulfonylation with an appropriate azepane-1-sulfonyl chloride.
Alterations to the Sulfonyl Bridging Group
The sulfonamide linker is a common functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and its tetrahedral geometry. However, altering this bridging group through bioisosteric replacement can be a fruitful strategy for optimizing a drug candidate's properties. u-tokyo.ac.jp Bioisosteres of the sulfonamide group are chosen to mimic its key interactions while potentially improving aspects like solubility, metabolic stability, or cell permeability.
A common nonclassical bioisosteric replacement for a sulfonamide is an amide or a reversed amide. While structurally similar, the electronic properties and hydrogen bonding capabilities differ, which can lead to altered biological activity and pharmacokinetic profiles. Another potential replacement is a urea (B33335) or thiourea (B124793) group, which introduces different hydrogen bonding patterns.
Impact of Stereochemistry on Derivative Synthesis
Stereochemistry plays a paramount role in the interaction of small molecules with chiral biological macromolecules like proteins and enzymes. The synthesis of enantiomerically pure compounds is therefore a critical aspect of drug design and development. For derivatives of this compound, chiral centers can exist on the azepane ring, particularly if it is substituted.
The construction of an asymmetric, seven-membered azepine backbone is a significant synthetic challenge. rsc.org Stereoselective synthesis methods are employed to control the configuration of these chiral centers. As mentioned, piperidine ring expansion can proceed with high stereoselectivity, allowing for the preparation of diastereomerically pure azepane derivatives. rsc.orgrsc.org
Another powerful technique is the osmium-catalyzed tethered aminohydroxylation. This method can be used to form a new C-N bond with complete regio- and stereocontrol, leading to heavily hydroxylated azepane iminosugars in a stereoselective manner. acs.orgnih.gov The specific stereoisomer of a compound can exhibit vastly different potency, efficacy, and toxicity profiles. Therefore, the ability to synthesize and test individual stereoisomers is essential for a thorough investigation of this chemical scaffold. The choice of N-protecting groups, leaving groups, and nucleophiles can also influence the stereochemical outcome of synthetic transformations. rsc.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Azepane 1 Sulfonyl 2,3 Dihydro 1h Indole Analogues
Methodologies for SAR and SPR Determination in Indole-Azepane Systems
The elucidation of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for analogues of 5-(azepane-1-sulfonyl)-2,3-dihydro-1H-indole relies on a synergistic combination of synthetic chemistry, in vitro biological assays, and computational analysis. A systematic approach is typically employed, involving the synthesis of a library of analogues with focused modifications at key positions of the scaffold. These positions include the indole (B1671886) nitrogen, the dihydroindole ring, the azepane ring, and the sulfonamide linker.
Key Methodologies Include:
Parallel Synthesis: To efficiently generate a diverse set of analogues, parallel synthesis techniques are often utilized. This allows for the rapid exploration of various substituents on the core scaffold.
In Vitro Biological Screening: A cascade of in vitro assays is essential to determine the biological activity of the synthesized compounds. These assays are target-dependent and may include enzyme inhibition assays, receptor binding assays, and cell-based functional assays. For instance, if the target is a specific kinase, an enzymatic assay measuring the inhibition of substrate phosphorylation would be employed.
Physicochemical Property Profiling: The determination of key physicochemical properties such as solubility, lipophilicity (LogP/LogD), and membrane permeability is crucial for understanding the drug-like qualities of the analogues. Techniques like High-Performance Liquid Chromatography (HPLC) and Parallel Artificial Membrane Permeability Assay (PAMPA) are routinely used.
X-ray Crystallography: Co-crystallization of active analogues with their biological target can provide invaluable atomic-level insights into the binding mode, revealing key molecular interactions that drive potency and selectivity.
Computational Modeling: Molecular docking and molecular dynamics simulations are employed to predict the binding poses of analogues within the target's active site and to understand the energetic contributions of different functional groups.
Correlation of Structural Features with Molecular Interactions and In Vitro Biological Activities
The systematic modification of the this compound scaffold allows for the establishment of clear correlations between specific structural features and the resulting biological activity. These correlations are fundamental to guiding the optimization of lead compounds.
Indole Core Modifications: Substitution on the indole ring can significantly impact activity. For example, the introduction of electron-withdrawing or electron-donating groups at the 4, 6, or 7-positions can modulate the electronic properties of the indole system and influence interactions with the target protein. A hypothetical SAR study might reveal that a halogen at the 6-position enhances potency, possibly through a favorable halogen bonding interaction within the active site.
Azepane Ring Modifications: The size and substitution pattern of the azepane ring are critical for exploring the binding pocket. Altering the ring size to a piperidine (B6355638) or a homopiperidine, or introducing substituents on the azepane ring, can probe the steric and hydrophobic limits of the pocket. For instance, a methyl group at a specific position on the azepane ring might lead to a significant increase in potency due to enhanced van der Waals interactions.
Sulfonamide Linker: The sulfonamide group is a key hydrogen bond donor and acceptor and plays a crucial role in anchoring the ligand to the target. Modifications to this linker, such as N-alkylation or replacement with a different functional group, can have a profound effect on binding affinity.
Illustrative SAR Data for Hypothetical Analogues:
| Compound ID | R1 (Indole-N) | R2 (Azepane) | In Vitro Potency (IC50, nM) |
| 1 | H | H | 500 |
| 2 | CH3 | H | 250 |
| 3 | H | 4-CH3 | 100 |
| 4 | H | 4-OH | 800 |
| 5 | CH3 | 4-CH3 | 50 |
This table represents hypothetical data for illustrative purposes.
Influence of Conformational Flexibility on Molecular Recognition and Binding
The conformational flexibility of the this compound scaffold, particularly the azepane ring and the rotatable bond of the sulfonamide linker, is a critical determinant of its ability to adapt to the binding site of a biological target. The seven-membered azepane ring can adopt multiple low-energy conformations, and the preferred binding conformation may not be the lowest energy conformation in solution.
Computational methods such as conformational analysis and molecular dynamics simulations are employed to explore the conformational landscape of these molecules. Understanding the energetic penalty of adopting a specific "bioactive" conformation is crucial for rational drug design. For instance, constraining the conformational flexibility of the azepane ring through the introduction of rigidifying elements, such as a double bond or a bicyclic system, can pre-organize the molecule in its bioactive conformation, potentially leading to an increase in binding affinity by reducing the entropic penalty upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR models can be developed to predict the potency of novel analogues before their synthesis, thereby prioritizing the most promising candidates.
The development of a robust QSAR model involves several steps:
Data Set Preparation: A training set of compounds with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in the training set.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
A hypothetical QSAR equation for this series might look like:
pIC50 = c0 + c1LogP + c2MR + c3*TPSA
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient, MR is the molar refractivity, and TPSA is the topological polar surface area. The coefficients (c0, c1, c2, c3) are determined by the regression analysis. Such models can highlight the key physicochemical properties driving the biological activity of these indole-sulfonamide derivatives.
Ligand Efficiency and Lipophilic Efficiency Analysis in Scaffold Optimization
In the process of optimizing the this compound scaffold, it is crucial to not only enhance potency but also to maintain or improve drug-like properties. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are two key metrics used to guide this optimization process.
Ligand Efficiency (LE) measures the binding energy per heavy atom and is calculated as:
LE = - (ΔG) / N
where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. A higher LE value indicates that the molecule is making more efficient use of its atoms to bind to the target.
Lipophilic Efficiency (LLE) , also known as Ligand-Lipophilicity Efficiency (LLE), relates potency to lipophilicity and is calculated as:
LLE = pIC50 - LogP
A higher LLE value is desirable, as it indicates that potency is being increased without a disproportionate increase in lipophilicity, which can be associated with poor pharmacokinetic properties and off-target effects.
Illustrative Efficiency Metrics for Hypothetical Analogues:
| Compound ID | pIC50 | LogP | LE | LLE |
| 1 | 6.3 | 3.5 | 0.30 | 2.8 |
| 2 | 6.6 | 3.8 | 0.31 | 2.8 |
| 3 | 7.0 | 3.7 | 0.33 | 3.3 |
| 5 | 7.3 | 4.0 | 0.34 | 3.3 |
This table represents hypothetical data for illustrative purposes.
By tracking these efficiency metrics during the lead optimization process, medicinal chemists can prioritize analogues that exhibit a favorable balance of potency and physicochemical properties, increasing the likelihood of identifying a successful drug candidate.
Molecular and Cellular Mechanism Investigations of 5 Azepane 1 Sulfonyl 2,3 Dihydro 1h Indole in Vitro/preclinical Research Focus
Identification of Potential Biological Targets and Pathways for Sulfonamide-Bearing Indole-Azepane Derivatives
Derivatives of indole (B1671886) and azepane bearing a sulfonamide linkage have been investigated for their potential to interact with a variety of biological targets, implicating them in several cellular pathways. Preclinical studies on analogous compounds suggest that this structural motif is of interest in medicinal chemistry.
Potential biological targets identified for this class of compounds include:
Tubulin: Certain novel indole derivatives incorporating a sulfonamide scaffold have been evaluated as potential inhibitors of tubulin polymerization. nih.govrsc.org This activity is critical in cancer therapy as it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govrsc.org
Enzymes:
α-Glucosidase and α-Amylase: Sulfonamide derivatives have been designed and synthesized as potential multitarget antidiabetic agents, showing inhibitory activity against these enzymes which are involved in carbohydrate metabolism. rsc.org
Carbonic Anhydrases (CAs): Indoline-5-sulfonamides have been studied as inhibitors of cancer-related carbonic anhydrases, such as CA IX and CA XII. nih.gov
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Azepane sulfonamides have been identified as potent inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome.
Receptors:
5-HT6 Receptors: N-arylsulfonylindoles have been synthesized and evaluated as ligands for the 5-HT6 receptor, which is a target for cognitive disorders. nih.govnih.gov
Signaling Pathways:
Hedgehog Signaling Pathway: A novel indole derivative has been shown to suppress the Hedgehog signaling pathway, which is aberrantly activated in several malignancies. nih.gov
Apoptosis and Cell Cycle Regulation: Various indole-sulfonamide derivatives have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cell lines. rsc.orgacs.org
These findings suggest that the 5-(azepane-1-sulfonyl)-2,3-dihydro-1H-indole scaffold has the potential to be explored for various therapeutic applications, pending specific studies on the compound itself.
In Vitro Receptor Binding and Ligand Affinity Studies
While no specific receptor binding data for this compound has been published, studies on analogous N-arylsulfonylindole derivatives have demonstrated significant affinity for the 5-HT6 receptor. These studies are crucial for understanding the structure-activity relationship (SAR) and optimizing ligand-receptor interactions.
In a study of C-5 substituted N-arylsulfonylindoles, several compounds exhibited moderate to high affinity for the 5-HT6 receptor in radioligand binding assays. nih.gov The inhibitory constant (Ki) values, which indicate the affinity of the ligand for the receptor, were determined for a series of these derivatives. nih.gov
| Compound ID | R Group (at C-5) | Ar1 Group (on Sulfonyl) | Ar2 Group (on Piperazine) | Ki (nM) |
| 4d | OMe | 2-Naphthyl | Phenyl | 58 |
| 4l | F | 2-Naphthyl | Phenyl | 160 |
This table is generated based on data from a study on C-5 substituted N-arylsulfonylindoles and does not represent this compound.
The data indicates that substitutions on the indole ring can influence the binding affinity to the 5-HT6 receptor. For instance, in the reported series, C-5 substitutions with methoxy (B1213986) (OMe) and fluorine (F) were found to be detrimental to the affinity compared to unsubstituted analogs. nih.gov Docking studies have suggested that these arylindoles bind within a pocket formed by transmembrane helices of the receptor. nih.gov
Enzyme Inhibition Kinetics and Mechanistic Enzymology
The sulfonamide group is a key pharmacophore in many enzyme inhibitors. Studies on related indole and azepane sulfonamides have revealed their potential to inhibit various enzymes with therapeutic relevance.
Tubulin Polymerization Inhibition:
A series of novel indole derivatives with a sulfonamide scaffold were identified as potential tubulin polymerization inhibitors. One of the lead compounds displayed a potent inhibitory effect on tubulin assembly with an IC50 value of 1.82 μM. rsc.org Molecular docking studies suggested that this compound binds to the colchicine (B1669291) binding site of tubulin. rsc.org
α-Glucosidase Inhibition:
In a search for new antidiabetic agents, a series of sulfonamide derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase. Several compounds showed excellent inhibitory potential. rsc.org
| Compound ID | α-Glucosidase IC50 (μM) |
| 3a | 19.39 |
| 3b | 25.12 |
| 3h | 25.57 |
| 6 | 22.02 |
| Acarbose (Standard) | - |
This table is based on data for novel sulfonamide derivatives and not this compound.
Carbonic Anhydrase Inhibition:
1-Acylated indoline-5-sulfonamides have been shown to be potent inhibitors of CA XII, with some derivatives demonstrating selectivity over other isoforms. nih.gov
11β-HSD1 Inhibition:
A series of azepane sulfonamides were discovered to be potent inhibitors of 11β-HSD1. Structure-activity relationship (SAR) studies led to the identification of a compound with an IC50 of 3.0 nM.
Cellular Assays for Pathway Modulation in Model Systems
In vitro cellular assays are fundamental in elucidating the mechanisms by which a compound affects cellular functions. For sulfonamide-bearing indole-azepane derivatives, such assays have demonstrated effects on cell proliferation, cell cycle progression, and apoptosis.
Antiproliferative Activity:
Indole-sulfonamide derivatives have been shown to possess cytotoxic activities against various cancer cell lines. acs.org For instance, certain hydroxyl-containing bisindoles displayed a broad range of cytotoxic activities. acs.org In another study, a lead indole-sulfonamide compound exhibited potent antiproliferative activity against four human cancer cell lines with IC50 values ranging from 0.24 to 0.59 μM. rsc.org
Cell Cycle Arrest:
Further investigation into the mechanism of antiproliferative activity revealed that a potent indole-sulfonamide derivative could induce cell cycle arrest in the G2/M phase in HeLa cells. rsc.org This is a common mechanism for tubulin-targeting agents.
Induction of Apoptosis:
The same lead compound was also found to be a potent inducer of apoptosis in HeLa cells. rsc.org Another study on novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives, which share the azepane core, found that a lead compound could induce apoptosis in A549 lung cancer cells, as evidenced by flow cytometry and the cleavage of Caspase 3. nih.gov
Hedgehog Pathway Inhibition:
A novel indole derivative was shown to suppress the Hedgehog signaling pathway by repressing the activity of Smoothened (SMO) through blocking its ciliary translocation. nih.gov This compound was effective against a vismodegib-resistant SMO mutant, suggesting a potential to overcome drug resistance. nih.gov
Gene Expression and Proteomic Profiling in Response to Compound Exposure (In Vitro)
As of late 2025, there are no published studies specifically detailing the gene expression or proteomic profiling of cells exposed to this compound or its very close structural analogs.
However, studies on broader classes of indole derivatives have utilized these techniques to understand their mechanisms of action. For example, indole itself has been shown to induce the expression of various xenobiotic exporter genes in Escherichia coli. nih.gov In the context of cancer research, proteomic analysis has been used to study the response of ovarian cancer cells to cytotoxic organogold compounds, revealing modulation of central metabolism enzymes. researchgate.net
Future research on this compound and related compounds would benefit from such analyses to identify the specific genes and proteins that are modulated upon treatment, thereby providing a more comprehensive understanding of their cellular effects and potential therapeutic applications.
Investigation of Intracellular Localization and Cellular Uptake Mechanisms in Research Models
The cellular uptake and intracellular distribution of a compound are critical determinants of its biological activity. Currently, there is a lack of specific studies on the intracellular localization and cellular uptake mechanisms of this compound.
However, research on other fluorescently-labeled indole derivatives provides some general insights. A study on fluorescent derivatives of the indole alkaloid teleocidin in HeLa cells found that the compounds localized intensely in the entire cytoplasm and on the nuclear membrane. nih.gov The study suggested that the hydrophobicity of the compounds, rather than their biological activity, was a key determinant of their cellular uptake. nih.gov This implies that the physicochemical properties of this compound would likely play a significant role in its ability to penetrate cell membranes and its subsequent intracellular fate.
Computational Chemistry and Molecular Modeling of 5 Azepane 1 Sulfonyl 2,3 Dihydro 1h Indole
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-(Azepane-1-sulfonyl)-2,3-dihydro-1h-indole, methods like Density Functional Theory (DFT) would be utilized to elucidate its electronic structure and predict its reactivity. nih.govresearchgate.netresearchgate.net
DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would be performed to optimize the molecule's geometry to its lowest energy state. researchgate.net From this optimized structure, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. cuny.edu
Furthermore, the distribution of these frontier orbitals provides insight into the molecule's reactive sites. The HOMO region indicates areas susceptible to electrophilic attack, while the LUMO region highlights sites prone to nucleophilic attack. cuny.edu A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for understanding intermolecular interactions.
Table 1: Hypothetical Quantum Mechanical Properties of this compound (Note: The following data are illustrative and not from actual calculations.)
| Property | Calculated Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 4.8 | Debye |
| Total Energy | -1250.7 | Hartrees |
Molecular Docking and Scoring Methodologies for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, this method would be employed to hypothesize its interaction with potential biological targets. Docking simulations are crucial in rational drug design for identifying and optimizing potential inhibitors or modulators of proteins. nih.govmdpi.comnih.gov
The process involves preparing the 3D structure of the ligand and the target protein (often obtained from the Protein Data Bank). Docking algorithms then explore various possible conformations of the ligand within the protein's binding site. Scoring functions are used to estimate the binding affinity for each pose, typically reported as a docking score in kcal/mol.
Analysis of the top-ranked docking poses would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the target's active site. For instance, the sulfonyl group's oxygen atoms could act as hydrogen bond acceptors, while the indole (B1671886) ring might engage in hydrophobic or pi-stacking interactions. mdpi.com
Molecular Dynamics Simulations of Ligand-Target Complexes
To assess the stability of the binding pose predicted by molecular docking, Molecular Dynamics (MD) simulations are performed. An MD simulation would model the complex of this compound and its target protein over time, providing insights into the dynamic nature of their interaction. mdpi.comnih.gov
The simulation would track the movements of all atoms in the system over a period of nanoseconds. Key metrics analyzed from the simulation trajectory include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site. The Root Mean Square Fluctuation (RMSF) of protein residues can also identify which parts of the protein become more or less flexible upon ligand binding. Furthermore, the simulation allows for a detailed analysis of the persistence of intermolecular interactions, like hydrogen bonds, over time. nih.gov
Pharmacophore Modeling and Virtual Screening for Related Scaffolds
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for this compound would be developed based on its structure and predicted binding mode. mdpi.com
This model would consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For this specific compound, the model might include a hydrogen bond donor (the indole N-H), hydrogen bond acceptors (the sulfonyl oxygens), a hydrophobic feature (the azepane ring), and an aromatic feature (the indole ring system). mdpi.com
Once created, this pharmacophore model can be used as a 3D query to screen large chemical databases for other molecules that possess the same essential features. This process, known as virtual screening, is a powerful tool for identifying novel compounds with potentially similar biological activity, thus discovering new chemical scaffolds.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Applications (Non-Clinical Context)
In the early stages of research, computational methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These in silico predictions help to assess the "drug-likeness" of a molecule. nih.govnih.govresearchgate.net Various computational models and servers (e.g., SwissADME, PreADMET) would be used to estimate these properties for this compound.
Key predicted parameters often include lipophilicity (LogP), aqueous solubility (LogS), gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes. For example, adherence to frameworks like Lipinski's Rule of Five is often assessed to gauge oral bioavailability. These predictions are valuable for prioritizing compounds for further investigation in a non-clinical research context.
Table 2: Hypothetical Predicted ADME Properties of this compound (Note: The following data are illustrative and not from actual calculations.)
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 309.41 | < 500 g/mol |
| LogP (Lipophilicity) | 2.8 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 3 | < 10 |
| BBB Permeation | Low | - |
| GI Absorption | High | - |
Conformational Analysis and Energy Minimization Studies
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. The azepane ring, in particular, can adopt several low-energy conformations (e.g., chair, boat, twist-boat).
Conformational analysis and energy minimization studies would be conducted to identify the most stable, low-energy conformers of the molecule. This process involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. The identified low-energy conformers represent the most likely shapes the molecule will adopt. Understanding the preferred conformation is crucial, as it dictates how the molecule presents its functional groups for interaction with a biological target. The results of this analysis are essential for subsequent molecular docking and pharmacophore modeling studies. mdpi.com
Advanced Analytical Techniques for Research on 5 Azepane 1 Sulfonyl 2,3 Dihydro 1h Indole
Spectroscopic Characterization Methods (NMR, MS, IR, UV-Vis) for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural confirmation of 5-(Azepane-1-sulfonyl)-2,3-dihydro-1h-indole. Each method provides unique and complementary information about the molecule's framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra would provide detailed information on the chemical environment of each atom.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dihydroindole ring, the aliphatic protons of the dihydroindole and azepane rings, and the NH proton of the indole (B1671886). The protons on the benzene (B151609) ring will appear as a complex multiplet system. The methylene (B1212753) groups of the dihydroindole ring (at positions 2 and 3) and the azepane ring will exhibit characteristic shifts and coupling patterns. mdpi.commdpi.com
¹³C NMR: The carbon NMR spectrum will complement the proton data, showing distinct signals for each unique carbon atom in the aromatic and aliphatic regions. mdpi.comnih.gov The chemical shifts would be influenced by the electron-withdrawing sulfonyl group.
Predicted NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Indole Aromatic C-H | 7.0 - 7.8 | 115 - 150 |
| Indole N-H | ~5.3 | N/A |
| Indole -CH₂- (C2, C3) | 2.9 - 3.5 | 30 - 50 |
| Azepane -CH₂- (adjacent to N) | ~3.2 | ~50 |
| Azepane -CH₂- (other) | 1.5 - 1.8 | 25 - 30 |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. nih.govresearchgate.net The fragmentation pattern observed in the MS/MS spectrum offers further structural confirmation, often showing characteristic losses of the azepane ring or the sulfonyl group. researchgate.net
Expected Mass Spectrometry Fragmentation
| Fragment Description | Predicted m/z |
|---|---|
| Molecular Ion [M+H]⁺ | 281.13 |
| Loss of SO₂ | 217.15 |
| Loss of Azepane | 182.07 |
| Dihydroindole moiety | 118.08 |
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. Key absorptions would be expected for the N-H stretch of the indole, the S=O stretches of the sulfonamide, C-H stretches for both aromatic and aliphatic components, and C-N stretches. mdpi.commdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The 2,3-dihydroindole core is the primary chromophore, and its absorption spectrum is expected to show characteristic peaks in the UV region, typically between 250 and 350 nm. mdpi.comresearchgate.netnist.gov
Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC, TLC)
Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for purity analysis and purification of indole derivatives. researchgate.net A reversed-phase C18 column with a mobile phase consisting of a gradient of water (often with formic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed. researchgate.net Detection is commonly performed using a UV detector set to a wavelength where the compound strongly absorbs. researchgate.net
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can also be used for purity assessment. researchgate.net However, its application depends on the thermal stability and volatility of the compound. The relatively high molecular weight and polarity of this compound might necessitate derivatization to improve its chromatographic properties.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used for monitoring the progress of chemical reactions and for preliminary purity checks. researchgate.net It involves spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, typically a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).
Summary of Chromatographic Methods
| Technique | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| HPLC | Reversed-Phase (C18) | Water/Methanol or Acetonitrile Gradient | Purity determination, preparative isolation |
| GC-MS | Capillary column (e.g., DB-5) | Helium (carrier gas) | Impurity profiling (if thermally stable) |
| TLC | Silica Gel 60 F254 | Hexane/Ethyl Acetate or Dichloromethane (B109758)/Methanol | Reaction monitoring, rapid purity check |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides unambiguous proof of a molecule's structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. nih.gov While no specific crystal structure for this compound is publicly available, this method would reveal crucial information, including:
The exact bond lengths and angles.
The conformation of the azepane and dihydroindole rings.
The intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. mdpi.commdpi.com
The ability to obtain suitable single crystals is the primary prerequisite for this powerful analytical method.
Methods for Quantitative Analysis in In Vitro and Ex Vivo Research Samples (Non-Clinical)
For non-clinical studies, such as metabolic stability assays or cell-based experiments, highly sensitive and selective methods are required to quantify the compound in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. researchgate.net The method combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. By operating in the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and a characteristic product ion is monitored, the instrument can accurately quantify the analyte even at very low concentrations, minimizing interference from matrix components. researchgate.netmdpi.com Method validation would ensure parameters like linearity, accuracy, precision, and recovery meet the required standards for reliable quantitative data.
Application of Biophysical Techniques for Molecular Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
To understand the mechanism of action of this compound, it is crucial to study its interactions with potential biological targets, such as proteins or enzymes. Biophysical techniques provide quantitative data on these binding events.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding interactions in real-time. In a typical experiment, a target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. The binding and dissociation are monitored, allowing for the determination of association rate constants (kₐ), dissociation rate constants (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. By titrating the compound into a solution containing the target molecule, ITC can determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction.
These techniques are critical for characterizing the molecular interactions that are often the basis of a compound's biological activity.
Future Perspectives and Emerging Research Avenues for 5 Azepane 1 Sulfonyl 2,3 Dihydro 1h Indole
Development of Next-Generation Synthetic Methodologies
The advancement of novel therapeutics is intrinsically linked to the evolution of synthetic chemistry. For 5-(azepane-1-sulfonyl)-2,3-dihydro-1h-indole and its analogs, future research will necessitate the development of more efficient, scalable, and sustainable synthetic routes. Classical methods for creating sulfonamides can have drawbacks, such as the use of moisture-sensitive reagents like sulfonyl chlorides under harsh conditions. acs.org
Next-generation approaches could overcome these limitations. The use of novel sulfinylamine reagents, for example, allows for the direct synthesis of primary sulfonamides from organometallic reagents in a convenient one-step process. acs.org Furthermore, automated synthesis platforms, which enable high-throughput reaction screening on a nanoscale, could rapidly identify optimal conditions and explore a wider range of structural analogs. researchgate.net Such technologies reduce waste and accelerate the discovery of structure-activity relationships (SAR). researchgate.net
| Synthetic Strategy | Description | Potential Advantages for Indole-Azepane Scaffold |
|---|---|---|
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Improved safety, scalability, and precise control over reaction parameters. |
| Photoredox Catalysis | Uses visible light to initiate chemical reactions. | Access to novel chemical transformations under mild conditions. |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | More atom-economical and efficient synthesis with fewer steps. |
| Automated Nanoscale Synthesis | Leverages robotics (e.g., acoustic droplet ejection) for high-throughput, low-volume synthesis. researchgate.net | Rapid library generation for SAR studies and reduced resource consumption. researchgate.net |
Exploration of Novel Biological Targets Beyond Current Hypotheses
The indole (B1671886) nucleus is a versatile scaffold known to interact with a multitude of biological targets, including protein kinases, G-protein coupled receptors, and enzymes involved in neurodegenerative diseases. mdpi.commdpi.commdpi.com While specific targets for this compound are not yet established, the broader family of indole sulfonamides has shown activity against targets like aromatase and various cancer cell lines. acs.orgnih.gov
Future research should cast a wide net to identify novel biological targets. An unbiased approach, moving beyond preconceived hypotheses, will be crucial. The structural features—a hydrogen-bond-donating indole NH, a flexible azepane ring, and an electron-withdrawing sulfonyl group—provide multiple points for potential interactions with diverse protein architectures. High-throughput screening against broad target panels, including kinases, proteases, and epigenetic targets, could reveal unexpected activities. For instance, various indole derivatives have shown promise as inhibitors of cholinesterases, histone deacetylases (HDACs), and topoisomerases, all of which are critical targets in oncology and neurodegenerative disorders. mdpi.comresearchgate.net
| Potential Target Class | Rationale Based on Indole Scaffold Precedent | Therapeutic Area |
|---|---|---|
| Protein Kinases (e.g., EGFR, VEGFR) | Many indole derivatives are potent kinase inhibitors. nih.govmdpi.com | Oncology |
| Cholinesterases (AChE, BChE) | Indole-based ligands are effective inhibitors, relevant to Alzheimer's disease. mdpi.comtandfonline.com | Neurodegenerative Diseases |
| Serotonin (B10506) Receptors (e.g., 5-HT6) | N-sulfonyl indole derivatives have shown high affinity for 5-HT6 receptors. | Cognitive Disorders |
| Aromatase | Indole aryl sulfonamides have demonstrated aromatase inhibitory activity. nih.gov | Oncology (Breast Cancer) |
| Tubulin Polymerization | The indole core is found in many natural and synthetic tubulin inhibitors. mdpi.com | Oncology |
Integration with Phenotypic Screening and High-Throughput Research Approaches
Phenotypic screening, which assesses a compound's effect on cell or organism physiology without a predetermined target, offers a powerful, unbiased path to drug discovery. technologynetworks.com This approach is particularly valuable for identifying first-in-class drugs with novel mechanisms of action. technologynetworks.com Applying large libraries of analogs based on the this compound scaffold to a diverse set of phenotypic assays could uncover unexpected therapeutic potential.
Modern phenotypic screening platforms utilize advanced technologies like high-content imaging, organoids, and automated data analysis to generate rich, multi-parametric datasets. researchgate.netyoutube.com For example, screening the indole-azepane library in co-cultures of cancer cells and immune cells could identify compounds that modulate the tumor microenvironment. Similarly, assays using patient-derived iPSCs could reveal activity in complex disease models of neurodegeneration or metabolic disorders. The key advantage is that a compound is selected based on a desired therapeutic effect, with the subsequent challenge being the identification of its molecular target. youtube.com
Applications as Chemical Probes for Biological System Interrogation
Once a compound demonstrates a consistent and potent effect in a phenotypic screen or against a specific target, it can be developed into a chemical probe. These probes are indispensable tools for dissecting complex biological pathways. Future work could involve modifying the this compound scaffold to create such probes.
This typically involves strategically attaching a reporter tag (like a fluorophore or biotin) or a reactive group for covalent labeling, without disrupting the compound's biological activity. For instance, a fluorescently tagged version could be used to visualize its subcellular localization and identify binding partners through microscopy. Sulfonamide-containing naphthalimides have already been successfully developed as fluorescent probes for tumor imaging. mdpi.com A biotinylated analog could be used in pull-down experiments coupled with mass spectrometry to identify its direct protein targets, a critical step in validating findings from phenotypic screens.
Rational Design of Multi-Targeting Ligands Based on the Indole-Azepane Scaffold
Complex multifactorial diseases like cancer and Alzheimer's disease often involve the dysregulation of multiple biological pathways. nih.govnih.gov This has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to modulate several targets simultaneously. tandfonline.comnih.gov The indole scaffold is exceptionally well-suited for this strategy due to its ability to be functionalized at multiple positions, allowing for the fine-tuning of activity against different targets. mdpi.com
The this compound structure offers a blueprint for MTDL design. The indole core could anchor the molecule to a primary target, while modifications to the azepane ring or the addition of pharmacophores at other positions on the indole could introduce affinity for secondary or tertiary targets. For example, researchers have successfully created indole-based hybrids that dually inhibit cholinesterases and beta-amyloid aggregation for Alzheimer's disease. nih.gov A similar strategy could be applied here, rationally designing analogs that, for instance, combine kinase inhibition with anti-inflammatory activity.
Leveraging Artificial Intelligence and Machine Learning in Compound Discovery and Optimization (Academic Research)
| AI/ML Application | Description | Potential Impact on Indole-Azepane Research |
|---|---|---|
| Generative Molecular Design | Algorithms create novel molecular structures based on learned chemical rules and desired properties. acs.org | Rapidly explore chemical space to generate optimized lead candidates. |
| Predictive QSAR Modeling | Models correlate chemical structure with biological activity to predict the potency of new designs. researchgate.net | Prioritize synthesis of the most promising compounds, saving time and resources. |
| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification and filtering of compounds with poor drug-like properties. |
| Phenotypic Signature Analysis | ML classifies compounds based on high-content imaging or other phenotypic data to predict mechanism of action. scienceexchange.com | Accelerate target identification and MOA studies for hits from phenotypic screens. |
Q & A
Q. What are the established synthetic routes for 5-(Azepane-1-sulfonyl)-2,3-dihydro-1H-indole, and how can reaction parameters be optimized?
The synthesis of this compound likely involves sulfonylation of a dihydroindole precursor with azepane-1-sulfonyl chloride. Critical parameters include:
- Temperature control : Reflux conditions (e.g., 80–100°C) in aprotic solvents like dichloromethane or THF to ensure efficient coupling .
- Catalyst selection : Use of base catalysts (e.g., triethylamine or sodium hydride) to deprotonate the indole NH and activate the sulfonylation reaction .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from DMF/acetic acid mixtures for high-purity isolation .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR spectroscopy : H and C NMR can confirm the sulfonyl group’s integration and azepane ring conformation. Aromatic protons in the dihydroindole core typically appear as multiplet signals between δ 6.5–7.5 ppm .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular ion peaks and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water mobile phases .
Q. What safety protocols should be prioritized during laboratory handling?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential irritancy of sulfonamide intermediates .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates during synthesis .
- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion/inhalation incidents .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model transition states for sulfonamide bond stability under acidic/basic conditions .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
Q. What experimental designs evaluate environmental fate and biodegradation pathways?
- OECD 301B biodegradation test : Monitor compound degradation in activated sludge over 28 days, analyzing residual concentrations via LC-MS/MS .
- Soil adsorption studies : Use batch equilibrium methods to measure K (organic carbon partition coefficient) and assess mobility in terrestrial ecosystems .
- Aquatic toxicity assays : Daphnia magna or Danio rerio models quantify EC values for ecological risk assessment .
Q. How do structural modifications influence biological activity in target systems?
- Derivatization strategies : Introduce substituents (e.g., halogens, alkyl groups) at the indole C5 position to modulate lipophilicity and binding affinity. Compare IC values in enzyme inhibition assays .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals conformational changes in the azepane ring upon binding to targets like serotonin receptors .
- In vitro assays : Screen modified analogs against cell lines (e.g., HEK-293) transfected with target receptors to quantify potency and selectivity .
Q. Methodological Notes
- Data contradiction resolution : Cross-validate NMR and LC-MS results with alternative techniques (e.g., IR spectroscopy) to confirm functional group integrity .
- Environmental study replication : Use triplicate samples and statistical models (ANOVA) to account for variability in biodegradation data .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
